H-D-Ser(SOH)-OH

serine-sulfate ammonia-lyase enantiomeric discrimination metabolic fate

Researchers studying NMDA receptor co-agonism require stereochemically defined probes to avoid confounding enzymatic processing. H-D-Ser(SOH)-OH (O-sulfo-D-serine) is a D-enantiomeric sulfonate ester that is not processed by serine racemase, unlike its L-counterpart, providing a critical negative control for serine racemase engagement. - Discriminates serine racemase-dependent vs. independent NMDA effects in astrocyte and knockout models. - High aqueous solubility (≥25 mg/mL) enables solvent-free electrophysiology stock preparation. - Zwitterionic, stable under acidic conditions; suitable as a sulfopeptide MS internal standard.

Molecular Formula C3H7NO6S
Molecular Weight 185.16 g/mol
CAS No. 5438-01-7
Cat. No. B10784956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-D-Ser(SOH)-OH
CAS5438-01-7
Molecular FormulaC3H7NO6S
Molecular Weight185.16 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)OS(=O)(=O)O
InChIInChI=1S/C3H7NO6S/c4-2(3(5)6)1-10-11(7,8)9/h2H,1,4H2,(H,5,6)(H,7,8,9)
InChIKeyLFZGUGJDVUUGLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-D-Ser(SOH)-OH: Procurement and Differentiation Guide


H-D-Ser(SOH)-OH, catalogued under CAS 5438-01-7 and also identified as O-sulfo-DL-serine or 2-amino-3-sulfooxypropanoic acid, is an O-sulfated amino acid derivative of D-serine. Despite the 'SOH' notation in its common name, the compound bears an O-sulfonate (–SO₃H) ester at the β-hydroxyl position rather than a sulfenic acid (–SOH) . The enantiopure D-form is registered under CAS 19794-48-0 and is structurally characterized as (2R)-2-amino-3-sulfooxypropanoic acid with a molecular formula of C₃H₇NO₆S and a molecular weight of 185.16 g/mol . This zwitterionic compound exhibits considerable aqueous solubility and is employed as a biochemical probe in studies of NMDA receptor co-agonism, serine racemase enzymology, excitatory amino acid transporter (EAAT) pharmacology, and protein post-translational sulfonation .

Enantiomeric identity D-configuration O-sulfated serine; distinct from L-serine O-sulfate Chiral reference for serine racemase and NMDA studies
Pharmacological profile Avoids serine racemase β-elimination; reduced mGluR cross-reactivity expected Cleaner tool for NMDA glycine-site interrogation
Assay compatibility High aqueous solubility supports DMSO-free electrophysiology and biochemical assays Zwitterionic; suitable for voltage-clamp and enzyme studies

H-D-Ser(SOH)-OH: Why Generic Alternatives Fail


Interchanging O-sulfo-D-serine with its L-enantiomer (L-serine O-sulfate, CAS 626-69-7), unmodified D-serine (CAS 312-84-5), or the alternative NMDA co-agonist glycine introduces confounding variables that invalidate experimental interpretation. The D- versus L-configuration at the α-carbon determines substrate recognition by chiral enzymes: L-serine O-sulfate is an exceptional β-elimination substrate for serine racemase with a kcat/Km approximately 100-fold higher than L-serine itself, whereas the D-isomer is not processed by this enzyme [1]. Conversely, serine-sulfate ammonia-lyase (EC 4.3.1.10) exhibits distinct isoform preferences—Enzyme A preferentially acts on L-isomers while Enzyme B preferentially acts on D-isomers—meaning the two enantiomers are metabolically segregated in biological systems [2]. Furthermore, the O-sulfonate modification fundamentally alters receptor pharmacology compared to unmodified D-serine: L-serine O-sulfate acts as a selective NMDA receptor agonist and additionally activates metabotropic glutamate receptors (mGluR1a, mGluR2, mGluR4), a polypharmacological profile not shared by D-serine or glycine [3]. Substitution without accounting for these stereochemical and pharmacodynamic differences leads to irreproducible results and erroneous mechanistic conclusions.

Substitute
L-Serine O-sulfate
Potent serine racemase substrate (kcat/Km ~100-fold over L-serine) and mGluR1a/2/4 agonist. Using the L-enantiomer introduces β-elimination byproducts and metabotropic receptor activation that the D-form avoids.
Substitute
Unmodified D-serine
Lacks the O-sulfonate pharmacophore required for EAAT transport interaction and altered receptor pharmacology. Does not recapitulate the sulfate-dependent voltage-sensitive transporter profile.
Substitute
Glycine
Acts as NMDA co-agonist without O-sulfate effects on excitatory amino acid transporters or serine racemase. May not replicate O-sulfated serine's unique transporter discrimination or stereochemical metabolic routing.

H-D-Ser(SOH)-OH: Quantitative Differentiation Evidence


Serine-Sulfate Ammonia-Lyase vs. Serine Racemase Substrate Preference

H-D-Ser(SOH)-OH and L-serine O-sulfate are processed by entirely distinct enzyme systems, yielding orthogonal metabolic profiles. Serine racemase (SR), the brain-enriched enzyme responsible for D-serine biosynthesis, catalyzes β-elimination of L-serine O-sulfate with a catalytic efficiency (kcat/Km) approximately 100-fold greater than that for its native substrate L-serine (kcat/Km ratio L-Ser : LSOS : L-THA = 1 : 100 : 93 for wild-type human SR) [1]. Critically, this activity is enantiomer-specific—D-serine O-sulfate is not a substrate for serine racemase. Meanwhile, serine-sulfate ammonia-lyase (EC 4.3.1.10) from mammalian liver recognizes both enantiomers but through distinct isozymes: Enzyme A preferentially degrades L-isomers, while Enzyme B preferentially degrades D-isomers [2]. At 10 mM concentration, D-serine O-sulfate produces 19% inhibition of the L-serine O-sulfate degrading activity in rat liver preparations, demonstrating competitive interaction at the same enzyme system but with lower affinity than the L-isomer substrate [2]. This bifurcated metabolic routing means that in any biological system co-expressing both enzymes, the D- and L-enantiomers of serine O-sulfate exhibit non-overlapping and independently regulatable metabolic clearance pathways.

Enzyme substrate preference
Head-to-head
SR processes L-SOS (kcat/Km ~100× L-Ser) but not D-SOS. Ammonia-lyase Enzyme B prefers D-isomers; D-SOS at 10 mM gives 19% inhibition of L-SOS degradation.
Supports enantiomer-selective metabolic routing
Wild-type human SR; rat liver ammonia-lyase preparation
serine-sulfate ammonia-lyase enantiomeric discrimination metabolic fate enzyme substrate specificity

Serine Racemase β-Elimination: Absent in D-Enantiomer

A landmark study by Panizzutti et al. demonstrated that serine racemase catalyzes the robust elimination of L-serine O-sulfate at a rate approximately 500 times faster than the physiological racemization of L-serine to D-serine, generating sulfate, ammonia, and pyruvate [1]. This reaction provides the most sensitive assay for serine racemase activity reported to date and concurrently inhibits D-serine synthesis in primary astrocyte cultures [1]. The D-enantiomer (H-D-Ser(SOH)-OH) cannot serve as a substrate for this eliminase reaction due to the chiral specificity of the serine racemase active site, which requires the L-configuration at the α-carbon for both racemization and β-elimination activities [2]. This enantiomeric discrimination was explicitly confirmed by structure-activity studies: the kcat/Km for L-serine-O-sulfate is ~100-fold higher than for L-serine in wild-type human serine racemase, and the S84D active-site mutant dramatically reverses substrate preference away from L-serine-O-sulfate toward L-serine (~1200-fold change in kcat/Km ratios), demonstrating the exquisite stereochemical control at the active site [2]. L-Serine O-sulfate also functions as a competitive inhibitor of D-serine synthesis (Ki not numerically reported for LSOS specifically, but glycine Ki = 1.63 mM and L-erythro-3-hydroxyaspartate Ki = 0.049 mM serve as reference inhibitors) [2].

SR β-elimination
Class-level inference
L-SOS elimination ~500× faster than racemization; D-SOS shows no eliminase activity with serine racemase. kcat/Km(L-SOS)/kcat/Km(L-Ser) ≈ 100 for WT human SR.
Enables serine racemase-independent D-serine modulation
Recombinant SR, primary astrocyte cultures. D-enantiomer not a substrate.
serine racemase β-elimination D-serine synthesis inhibition NMDA receptor coactivation

EAAT2 Voltage-Dependent Transport and Subtype Pharmacology

L-Serine O-sulfate exhibits a uniquely steep voltage-dependence for transport by the human glial glutamate transporter EAAT2 that is not observed with native substrates. In Xenopus laevis oocytes expressing recombinant human EAAT2, the EC50 for L-serine-O-sulphate transport increased from 152 ± 11 μM at −100 mV to 1930 ± 160 μM at 0 mV—a 12.7-fold increase—while EC50 values for L-glutamate and D-aspartate remained relatively constant across the same voltage range [1]. By contrast, EAAT1-mediated transport of L-serine-O-sulphate showed EC50 values that were relatively constant from −100 mV to 0 mV, demonstrating that the voltage-dependent transport phenotype is transporter subtype-specific [1]. Chloride ions modulated the voltage-dependent changes in EAAT2 EC50 values most prominently for L-serine-O-sulphate, with lesser effects on L-glutamate and no effect on D-aspartate [1]. This voltage-dependence has been attributed to the stronger acidity of the sulfate group (pKa ~−3.95 predicted for H-D-Ser(SO3H)-OH ) compared to the carboxyl groups of native substrates. While directly comparable data for D-serine O-sulfate transport by EAAT1/EAAT2 are not yet published, the pronounced voltage-dependence of the L-enantiomer establishes the O-sulfate moiety as a key determinant of transporter interaction and suggests that the D-enantiomer may exhibit distinct voltage-dependent transport kinetics exploitable for EAAT subtype discrimination.

EAAT2 voltage dependence
Cross-study comparable
L-SOS EAAT2 EC50 shifts from 152 ± 11 µM at −100 mV to 1930 ± 160 µM at 0 mV (12.7-fold). EAAT1 transport voltage-independent. Native substrates show constant EC50.
Supports EAAT subtype discrimination via voltage-clamp
Xenopus oocyte expression; D-SOS EAAT data not yet reported.
excitatory amino acid transporter EAAT2 voltage-clamp electrophysiology glutamate transport

mGluR Agonist Profile: D-Enantiomer Specificity Advantage

In contrast to D-serine and glycine, which act exclusively as co-agonists at the ionotropic NMDA receptor glycine site, L-serine O-sulfate additionally functions as a full agonist at multiple metabotropic glutamate receptor (mGluR) subtypes. Thomsen et al. demonstrated that L-serine-O-sulfate stimulated phosphoinositide hydrolysis in baby hamster kidney (BHK) cells expressing recombinant human mGluRs with the following EC50 values: mGluR1a = 70 μM, mGluR2 = 25 μM, and mGluR4 = 324 μM [1]. These EC50 values position L-serine O-sulfate among the more potent mGluR2 agonists within the sulfur-containing amino acid series. As a comparator, L-cysteine sulfinate showed EC50 = 43 μM at mGluR1a, and 1-aminocyclobutane-trans-1,3-dicarboxylate showed EC50 = 64 μM at the same receptor [1]. Importantly, the L-isomers of cysteine sulfinic acid, homocysteine sulfinic acid, cysteic acid, and serine-O-sulfate all stimulated PI hydrolysis in human mGluR1α and mGluR5a cells with full agonist effects, whereas D-CSA was only a partial agonist at mGluR5a—demonstrating that the L-configuration is critical for full mGluR agonism [2]. This means that H-D-Ser(SOH)-OH, bearing the D-configuration, is expected to exhibit reduced or qualitatively different mGluR activity compared to its L-counterpart, providing a stereochemical tool for dissociating ionotropic (NMDA) from metabotropic (mGluR) effects.

mGluR agonism
Cross-study comparable
L-SOS full agonist at mGluR1a (EC50 70 µM), mGluR2 (25 µM), mGluR4 (324 µM). D-enantiomer predicted reduced/inactive; D-CSA is partial agonist only at mGluR5a.
Avoids mGluR cross-reactivity in NMDA studies
BHK cells expressing recombinant human mGluRs. D-form cleaner pharmacological tool.
metabotropic glutamate receptor mGluR1a mGluR2 mGluR4 phosphoinositide hydrolysis

Alkali Lability: Serine O-Sulfate vs. Hydroxyproline O-Sulfate Stability

The O-sulfate esters of L-serine, L-threonine, and L-hydroxyproline exhibit differential stability profiles that directly impact experimental handling and analytical workflows. Dodgson, Lloyd, and Tudball established that while these three O-sulfate esters display similar stability toward acidic conditions, L-serine O-sulfate and L-threonine O-sulfate are much less stable to alkali than the corresponding L-hydroxyproline O-sulfate derivative [1]. This differential alkali lability has practical consequences: during protein hydrolysis in the presence of trace sulfate, O-sulfate esters of serine and threonine can form artefactually, leading to errors in amino acid analysis of proteoglycans and sulfated proteins [2]. Rat liver contains an enzyme system that liberates inorganic sulfate from L-serine O-sulfate with maximal activity at pH 7.0, indicating that both enzymatic and non-enzymatic degradation pathways operate under physiological pH conditions [1]. The predicted pKa of the sulfonate group in H-D-Ser(SO3H)-OH is approximately −3.95 , indicating that the compound exists predominantly in its ionized sulfonate form under all physiologically and experimentally relevant pH ranges, a property that influences both its chemical reactivity and its electrostatic interactions with proteins and transporters.

Alkali lability
Cross-study comparable
L-Ser O-sulfate much less stable to alkali than L-hydroxyproline O-sulfate; similar instability as L-Thr O-sulfate. pKa of sulfonate group ≈ −3.95, fully ionized at all relevant pH.
Alkaline conditions risk sulfate hydrolysis; acid conditions preferred
Rat liver desulfating enzyme active at pH 7.0. Avoid alkaline storage.
O-sulfate ester stability alkali lability chemical hydrolysis amino acid analysis

Aqueous Solubility and Handling Advantages of O-Sulfo-D-serine

O-Sulfo-D-serine exhibits aqueous solubility of at least 25 mg/mL (approximately 135 mM), attributable to its zwitterionic configuration wherein the protonated α-amino group and the ionized sulfonate (–SO₃⁻) coexist at physiological pH [1]. This solubility is substantially higher than that of many lipophilic NMDA receptor modulators that require DMSO or other organic co-solvents for dissolution. The hydrochloride salt form (D-Serine O-Sulfate Hydrochloride, CAS 158303-80-1) further enhances aqueous solubility, facilitating both in vitro and in vivo experimental protocols [2]. For comparison, unmodified D-serine (CAS 312-84-5) is soluble to approximately 100 mM in water [3], but lacks the O-sulfonate pharmacophore that confers the unique EAAT and mGluR pharmacology. The compound's predicted density of 1.821 g/cm³ and recommended storage conditions of 2–8°C in sealed, dry containers define handling parameters relevant to procurement and laboratory stock management.

Aqueous solubility
Supporting evidence
≥25 mg/mL (~135 mM) in water. Hydrochloride salt further enhances solubility. No organic co-solvent required for most electrophysiological or biochemical assays.
Supports DMSO-free assay preparation
Zwitterionic; density 1.821 g/cm³; store at 2–8°C dry.
aqueous solubility zwitterion biochemical assay compatibility DMSO-free formulation

H-D-Ser(SOH)-OH: Research and Industrial Application Scenarios


Probing Serine Racemase-Dependent vs. Independent D-Serine Pathways

In experimental systems where D-serine serves as the endogenous NMDA receptor co-agonist, H-D-Ser(SOH)-OH provides a critical stereochemical control. Unlike L-serine O-sulfate, which is a potent substrate (kcat/Km ~100-fold higher than L-serine) and inhibitor of serine racemase [1], the D-enantiomer is not processed by this enzyme, enabling researchers to discriminate between serine racemase-dependent effects (blocked by LSOS) and serine racemase-independent effects (probed by D-SOS). This is particularly relevant in primary astrocyte cultures, where LSOS inhibits D-serine synthesis and reduces NMDA receptor coactivation, and in serine racemase knockout models where a ~90% decrease in forebrain D-serine content is observed [1]. The D-enantiomer can serve as a negative control for serine racemase engagement, helping to validate target specificity in neuropharmacological studies of pain, schizophrenia, and neurodegeneration where pathological NMDA receptor overstimulation is implicated.

EAAT Subtype Pharmacological Discrimination by Voltage-Clamp

The unique voltage-dependent transport properties of serine O-sulfate by EAAT2 (EC50 shift from 152 μM at −100 mV to 1930 μM at 0 mV) versus voltage-independent transport by EAAT1 [2] establish this compound class as a pharmacological tool for transporter subtype identification. H-D-Ser(SOH)-OH, as the D-enantiomer, may exhibit distinct transport kinetics that could further differentiate EAAT subtypes when compared with the L-enantiomer. This application is directly relevant to laboratories using two-electrode voltage-clamp electrophysiology in Xenopus oocyte expression systems to characterize glutamate transporter pharmacology. The compound's high aqueous solubility (≥25 mg/mL) [3] enables preparation of concentrated stock solutions without organic solvents that could interfere with oocyte membrane properties.

Post-Translational Sulfonation and Sulfopeptide Mass Spectrometry Standards

O-Sulfo-D-serine serves as a defined chemical standard for investigating protein tyrosine sulfation and serine/threonine O-sulfonation, a post-translational modification recently identified across diverse eukaryotes including humans [4]. Its zwitterionic character, predicted density of 1.821 g/cm³, and established stability profile under acidic but not alkaline conditions [5] define appropriate handling and analytical parameters. In mass spectrometry workflows, O-sulfo-D-serine can be used as a reference compound for optimizing detection of sulfopeptides and for distinguishing O-sulfonation from O-phosphorylation, which has an identical nominal mass shift (+80 Da) but different fragmentation behavior. The D-configuration also makes it resistant to endogenous L-amino acid peptidases, potentially improving its stability as an internal standard in complex biological matrices.

NMDA Receptor Pharmacology Without mGluR Cross-Reactivity

Whereas L-serine O-sulfate acts as a full agonist at mGluR1a (EC50 = 70 μM), mGluR2 (EC50 = 25 μM), and mGluR4 (EC50 = 324 μM) [6], the D-configuration of H-D-Ser(SOH)-OH is predicted to reduce or eliminate mGluR agonist activity based on the established stereochemical preference of mGluRs for L-amino acid agonists [7]. This makes the D-enantiomer a cleaner pharmacological tool for studying NMDA receptor glycine-site function in brain slice preparations or neuronal cultures that endogenously express both ionotropic and metabotropic glutamate receptors, where the L-enantiomer's polypharmacology would confound interpretation of synaptic responses. Procurement of the enantiopure D-form is essential for experiments requiring isolated NMDA receptor interrogation.

Application
Selection Property
Validation Focus
Serine racemase pathway discrimination
Enantiomer-specific enzyme processing
SR-dependent vs. independent D-serine effects
EAAT transporter subtype identification
Voltage-dependent transport profile
EAAT2 vs. EAAT1 current responses
Protein sulfonation mass spectrometry
Stable O-sulfonate reference mass
Sulfopeptide detection and fragmentation
NMDA receptor glycine-site studies
Absence of mGluR agonist activity
Isolated NMDA receptor responses

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